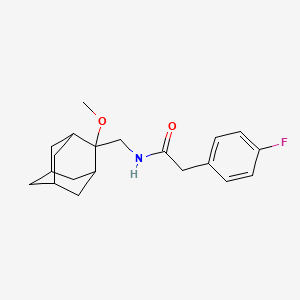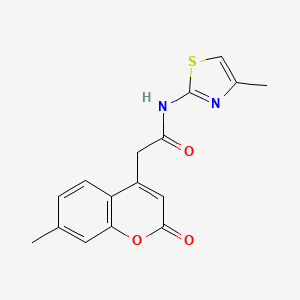![molecular formula C26H22FN5O4S B2814474 3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 866015-66-9](/img/structure/B2814474.png)
3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . They are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis .
Synthesis Analysis
Pyrimidine derivatives are synthesized using a variety of methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .科学的研究の応用
Synthesis and Chemical Properties
Research on similar pyrimidine and thienopyrimidine derivatives highlights the synthetic pathways and chemical properties that may be relevant to the compound . For instance, the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid through Michael-like 1,4-conjugate hydrocyanation adducts shows the potential for creating bioactive molecules with unique interactions due to the presence of fluorine atoms (Sukach et al., 2015). This research indicates the versatility of pyrimidine structures in synthesizing compounds with potential biological activities.
Biological Activities
The antimicrobial activities of thieno[2,3-d]pyrimidine derivatives, as demonstrated by Kolisnyk et al. (2015), suggest that compounds with similar backbones could possess significant biological properties (Kolisnyk et al., 2015). This is particularly relevant for drug discovery efforts focusing on new antimicrobial agents.
Structural Analysis and Applications
The structural analysis of pyridopyrimidines and their synthesis from aminopyridine carboxylic acids, as discussed by Gelling and Wibberley (1969), provides a foundation for understanding the chemical behavior and potential applications of pyrimidine derivatives in medicinal chemistry (Gelling & Wibberley, 1969). Such studies underscore the importance of pyrimidine and thienopyrimidine cores in developing new chemical entities with diverse biological activities.
作用機序
Target of Action
It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for F1601-0557.
Mode of Action
Compounds with similar structures have been found to interact with amino acids present in the active site of enzymes , suggesting that F1601-0557 might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to interact with enzymes, potentially affecting various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit diverse biological activities , suggesting that F1601-0557 might have a broad range of effects at the molecular and cellular level.
特性
IUPAC Name |
3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O4S/c1-14-6-5-7-19-28-17(12-20(33)31(14)19)13-30-25-21(15(2)22(37-25)24(35)29(3)4)23(34)32(26(30)36)18-10-8-16(27)9-11-18/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCGGMDZQKYQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3C4=C(C(=C(S4)C(=O)N(C)C)C)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

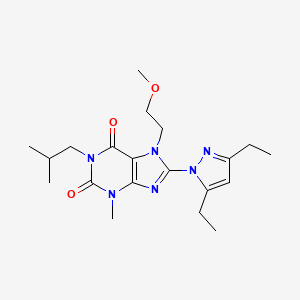


![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2814399.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)
![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)
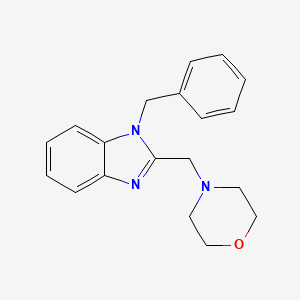
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)

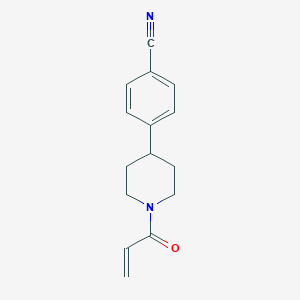

![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)
